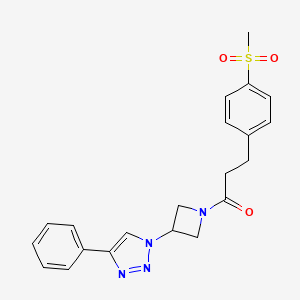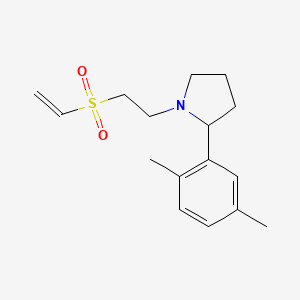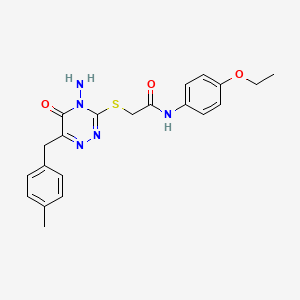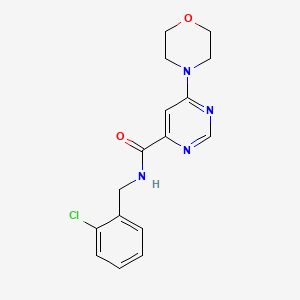
3-(4-(methylsulfonyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(methylsulfonyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a complex organic compound that combines a sulfonyl group, a triazole ring, and an azetidine moiety within a single molecule. The integration of these diverse structural elements imparts unique chemical properties to the compound, making it an interesting subject of study in various fields such as medicinal chemistry, pharmacology, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(methylsulfonyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one can be achieved through multiple synthetic pathways. One typical method involves a multi-step reaction sequence that includes:
Preparation of 4-(methylsulfonyl)benzaldehyde from 4-methylsulfonylphenol.
Formation of a corresponding azetidine derivative via an aza-Michael addition reaction.
Introduction of the triazole ring using click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Each step requires careful control of reaction conditions, such as temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, large-scale production of this compound would follow similar synthetic steps but with optimizations to enhance efficiency and scalability. This often involves the use of continuous flow reactors, advanced purification techniques, and process intensification methods to reduce production costs and environmental impact.
化学反应分析
Types of Reactions:
Oxidation: : The sulfonyl group can be oxidized to sulfone under strong oxidizing conditions.
Reduction: : The triazole ring is generally stable, but the compound can undergo reduction at other sites depending on the reagents used.
Substitution: : The phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: : Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution: : Chlorinating agents like SOCl2, nitrating agents such as HNO3.
Major Products Formed: Depending on the reaction, the compound can yield various derivatives, including sulfone derivatives, reduced triazole forms, and substituted phenyl compounds.
科学研究应用
Chemistry: The unique structure of 3-(4-(methylsulfonyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one makes it a valuable synthetic intermediate in organic chemistry, enabling the creation of complex molecular architectures.
Biology: In biological research, this compound can be used as a molecular probe to study enzyme interactions, receptor binding, and other biochemical pathways due to its diverse functional groups.
Medicine: The compound holds potential in medicinal chemistry for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors due to the presence of the triazole ring, which is known for its bioactivity.
Industry: Industrially, this compound can serve as a precursor for the synthesis of advanced materials, specialty chemicals, and agrochemicals.
作用机制
The mechanism of action of 3-(4-(methylsulfonyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one largely depends on its specific application. For instance, in medicinal chemistry, the triazole ring can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The azetidine moiety may enhance the compound's binding affinity and specificity, while the sulfonyl group increases its solubility and stability in biological environments.
相似化合物的比较
Similar Compounds:
3-(4-(Methylsulfonyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-amine: : Similar structure but contains an amine group instead of a ketone.
4-(Methylsulfonyl)phenyl-1H-1,2,3-triazole: : Contains a triazole ring but lacks the azetidine and propanone moieties.
1-(3-(4-Phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-2-one: : Similar framework but with differences in substitution patterns.
Uniqueness: The presence of both the triazole and azetidine rings in 3-(4-(methylsulfonyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one grants it a distinctive profile, enabling unique interactions and reactivity patterns not observed in simpler or structurally divergent analogs.
There you go
属性
IUPAC Name |
3-(4-methylsulfonylphenyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-29(27,28)19-10-7-16(8-11-19)9-12-21(26)24-13-18(14-24)25-15-20(22-23-25)17-5-3-2-4-6-17/h2-8,10-11,15,18H,9,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRQHYQUWBHSTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B2376811.png)
![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2376812.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2376813.png)
![(E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2376814.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2376816.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2376820.png)
![N-methyl-2-(4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2376821.png)
![5-bromo-2-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2376822.png)
![2-[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2376823.png)



![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-fluorobenzoate](/img/structure/B2376833.png)
